N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of diketones with hydrazine in an acid medium, often using N,N-dimethylacetamide as a solvent . The reaction conditions are generally mild, taking place at ambient temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophilic reagents.
Scientific Research Applications
N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby exerting its antitumor effects . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with energetic properties, used in materials science.
This compound stands out due to its unique combination of photophysical properties and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8F2N4O |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8F2N4O/c14-8-2-3-10(9(15)6-8)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20) |
InChI Key |
NCDMMOFGJANHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)N=C1 |
Origin of Product |
United States |
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